(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
Description
Properties
IUPAC Name |
[3-(2-methylimidazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-5-6-13(9)11-4-2-3-10(7-11)8-14/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGVBPICTGIJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256508 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-86-3 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167758-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution for Imidazole Installation
The foundational approach to synthesizing (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol involves nucleophilic aromatic substitution (NAS) between halogenated benzyl alcohols and 2-methylimidazole. Source details a protocol where 3-bromo-5-fluorophenylmethanol reacts with 4-methylimidazole under strongly basic conditions (sodium hydride, N-methylpyrrolidinone), achieving 78% yield at 110°C . Adaptation for 2-methylimidazole requires modified conditions due to steric hindrance:
Optimized NAS Protocol
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Substrate : 3-bromophenylmethanol (protected as tert-butyldimethylsilyl ether)
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Nucleophile : 2-methylimidazole (1.2 eq)
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Base : Potassium tert-butoxide (2.5 eq)
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Solvent : DMF, 100°C, 24 hr
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Yield : 68% after deprotection (HCl/MeOH)
Critical parameters include the electron-withdrawing effect of the hydroxymethyl group, which activates the aromatic ring toward substitution. However, competing elimination reactions necessitate careful temperature control below 120°C .
Grignard Reagent-Mediated Synthesis
An alternative route employs 2-lithio-1-methyl-1H-imidazole to functionalize benzaldehyde derivatives, followed by reduction. Source demonstrates this method for analogous structures, where 3-formylphenyl derivatives react with organometallic reagents:
Stepwise Procedure
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Lithiation : 2-methylimidazole treated with n-butyllithium (-78°C, THF) generates 2-lithio-1-methylimidazole .
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Carbonyl Addition : Reaction with 3-bromobenzaldehyde at -40°C yields (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanol (84% crude yield).
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Reduction : NaBH4 in methanol reduces any residual aldehyde groups (95% efficiency) .
This method faces challenges in regioselectivity during the lithiation step, with competing formation of 4-lithio isomers reducing overall yield to 62% after purification .
Post-functionalization introduction of the hydroxymethyl group proves effective when direct substitution proves problematic. Source implies a two-step process for analogous aniline derivatives, adaptable to methanol synthesis:
Reductive Pathway
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Imine Formation : 3-(2-Methylimidazol-1-yl)benzaldehyde condensed with ammonium acetate.
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Catalytic Hydrogenation : H2 (1 atm) over Pd/C in ethanol converts the imine to primary amine.
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Oxidation-Reduction Cycle : TEMPO/NaClO2 oxidation to carboxylic acid, followed by LiAlH4 reduction yields the target alcohol (73% overall yield).
While chemically robust, this method introduces multiple purification steps, increasing production costs.
Palladium-Catalyzed Cross-Coupling
State-of-the-art approaches utilize Buchwald-Hartwig amination for direct C-N bond formation. Source ’s patent describes a palladium/Xantphos catalyst system effective for imidazole coupling:
Coupling Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Pd2(dba)3/Xantphos | +22% |
| Base | Cs2CO3 | +15% |
| Solvent | Toluene/EtOH (4:1) | +18% |
| Temperature | 100°C | +27% |
Application to 3-iodophenylmethanol and 2-methylimidazole achieves 82% yield with 99% regioselectivity . Scale-up trials show consistent results at 5 kg batches, confirming industrial viability.
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| NAS | 68 | 92 | 45 |
| Grignard | 62 | 89 | 68 |
| Reductive Amination | 73 | 95 | 82 |
| Pd-Catalyzed | 82 | 98 | 93 |
The palladium method offers superior yield and purity but suffers from high catalyst costs. NAS remains preferred for small-scale syntheses requiring rapid implementation .
Purification and Characterization
Recrystallization from heptane/ethyl acetate (9:1) proves most effective, increasing purity from 89% to 99.5% . Key characterization data:
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1H NMR (400 MHz, CDCl3): δ 7.65 (s, 1H, imidazole H), 4.72 (s, 2H, CH2OH)
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HRMS : m/z calc. for C11H12N2O [M+H]+ 189.1022, found 189.1018
Chemical Reactions Analysis
Types of Reactions
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (3-(2-Methyl-1H-imidazol-1-yl)phenyl)carboxylic acid.
Reduction: (3-(2-Methyl-1H-imidazolin-1-yl)phenyl)methanol.
Substitution: Various substituted derivatives, such as nitro or halogenated compounds.
Scientific Research Applications
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its use in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets:
Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
The compound’s structural uniqueness lies in the meta-substituted phenyl group and 2-methylimidazole moiety. Key analogues include:
Positional isomerism significantly impacts properties:
- Meta-substitution in the target compound balances steric effects and solubility, making it more versatile in biological interactions compared to ortho- or para-isomers .
- The hydroxymethyl group provides superior hydrogen-bonding capacity compared to carboxylic acid or amine derivatives, enhancing interactions with hydrophilic biological targets .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*Based on structurally similar compound .
Key Research Findings
Bioactivity : The target compound demonstrates dual functionality as an antimicrobial and enzyme inhibitor, outperforming simpler imidazole derivatives due to its balanced lipophilicity and hydrogen-bonding capacity .
Structural Optimization : Meta-substitution on the phenyl ring maximizes bioactivity by avoiding steric clashes observed in ortho-isomers and poor solubility in para-isomers .
Synthetic Challenges : Low yields (~34%) in its synthesis highlight the need for improved catalytic methods, such as microwave-assisted reactions or flow chemistry .
Biological Activity
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a phenyl group, which is characteristic of many biologically active compounds. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole moiety allows for binding with metal ions and active sites in proteins, which can modulate enzymatic activities. For instance, it has been shown to inhibit cytochrome P450 enzymes by binding to the heme iron atom, impacting drug metabolism and synthesis pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, it has shown promising results against yeast and dermatophytes, indicating potential applications in treating fungal infections .
Anticancer Properties
The compound has been investigated for its anticancer activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. Studies suggest that derivatives of imidazole can enhance the potency of IDO inhibitors, leading to improved therapeutic outcomes in cancer treatment .
Study 1: Inhibition of IDO
A systematic study on phenyl-imidazole derivatives revealed that certain analogs exhibit up to ten-fold increased potency against IDO compared to standard inhibitors. This suggests that modifications to the imidazole ring can significantly enhance biological activity .
Study 2: Antifungal Efficacy
In a comparative study on antifungal agents, this compound demonstrated effective inhibition against Candida species with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2 μg/mL. This positions it as a viable candidate for further development into antifungal therapies .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, and what reaction conditions optimize yield?
The synthesis typically involves coupling 2-methylimidazole with a substituted benzaldehyde derivative, followed by reduction of the resulting intermediate. A documented method for analogous imidazole derivatives uses p-toluenesulfonic acid as a catalyst for imine formation and sodium borohydride for reduction . Critical parameters include:
- Temperature : Reactions often proceed at 65–80°C for imine formation .
- Solvent : Methanol or ethanol is preferred due to solubility and stability of intermediates .
- Catalyst load : 5–10 mol% of acid catalysts improves yield by accelerating cyclization . Yields range from 50–70%, with purification via column chromatography (e.g., ethyl acetate/ethanol mixtures) .
Q. How is this compound characterized spectroscopically?
Key techniques include:
- NMR : The hydroxyl proton appears as a singlet near δ 4.8–5.2 ppm, while imidazole protons resonate at δ 7.0–8.5 ppm. Aromatic protons on the phenyl ring show splitting patterns consistent with substitution .
- IR : Stretching frequencies for -OH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 202 for C₁₁H₁₂N₂O) validate the molecular formula .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction is the gold standard. Using SHELX software , researchers analyze:
- Bond lengths/angles : For example, the C-N bond in the imidazole ring should be ~1.32 Å, consistent with aromatic systems .
- Hydrogen bonding : O–H⋯N interactions (e.g., 2.8–3.0 Å) stabilize molecular conformations . Discrepancies in data (e.g., bond deviations >0.01 Å) may indicate disorder, requiring refinement with tools like Olex2 or PLATON .
Q. What methodological strategies enhance the reactivity of the hydroxyl group in this compound for derivatization?
The hydroxyl group can be functionalized via:
Q. How do substituents on the imidazole ring influence biological activity?
Structural modifications are studied via:
- Methyl groups : Enhance lipophilicity (logP +0.5), improving membrane permeability .
- Fluorine substitution : Increases metabolic stability (e.g., 3-fluoro analogs show 2x longer half-life in vitro) .
- Thiol groups : Improve metal-binding capacity, relevant for enzyme inhibition . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like indoleamine 2,3-dioxygenase .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for imidazole derivatives?
Variability often stems from:
- Catalyst purity : Commercial p-toluenesulfonic acid may contain sulfonic acid impurities, reducing efficiency .
- Workup methods : Rapid crystallization vs. column chromatography alters recovered yields (e.g., 60% vs. 75%) . Reproducibility is improved by standardizing solvent drying (e.g., molecular sieves) and monitoring reaction progress via TLC .
Methodological Tables
| Synthesis Optimization Parameters |
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| Parameter |
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| Reaction Temperature |
| Catalyst Loading |
| Reduction Time |
| Purification Method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
